molecular formula C11H16N2O6 B040669 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione CAS No. 119410-84-3

1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione

Cat. No.: B040669
CAS No.: 119410-84-3
M. Wt: 272.25 g/mol
InChI Key: BPLFEHXOHVVIKL-LUQPRHOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C11H16N2O6 and its molecular weight is 272.25 g/mol. The purity is usually 95%.
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Biological Activity

The compound 1-((2R,3R,4R,5R)-3,4-Dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-5-methylpyrimidine-2,4(1H,3H)-dione is a nucleoside analogue with significant potential in medicinal chemistry. Its structural modifications suggest a promising profile for biological activity, particularly in the realms of antiviral and anticancer therapies. This article reviews the biological activities associated with this compound, supported by data tables and relevant research findings.

  • Molecular Formula : C10H14N2O6
  • Molecular Weight : 258.23 g/mol
  • CAS Number : 1463-10-1
  • Solubility : Soluble in DMF (16 mg/ml), DMSO (10 mg/ml), and PBS (5 mg/ml) at pH 7.2 .

The compound acts primarily as a nucleoside analogue, which can interfere with nucleic acid synthesis. Its structural similarity to natural nucleosides allows it to be incorporated into RNA or DNA strands during replication or transcription processes. This incorporation can lead to termination of nucleic acid synthesis or misincorporation errors that affect cellular functions.

Antiviral Activity

Research indicates that this compound exhibits antiviral properties against various viral pathogens. The mechanism involves the inhibition of viral replication by mimicking natural substrates required for viral RNA synthesis. For instance:

  • Case Study : A study on bridged nucleoside analogues showed that similar compounds demonstrated significant antiviral activity against herpes simplex virus (HSV) and human immunodeficiency virus (HIV) by disrupting their replication cycles .

Antitumor Activity

The compound has also been evaluated for its antitumor effects. It is believed to inhibit cell proliferation by interfering with the cell cycle.

  • Case Study : In vitro studies have demonstrated that nucleoside analogues can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways . Specifically, derivatives of this compound have shown promise in targeting tumors with high cytidine deaminase expression levels.

Comparative Biological Activity Table

Activity TypeCompoundMechanismReference
Antiviral1-((2R,3R,4R,5R)-3,4-Dihydroxy...Inhibits viral RNA synthesis
Antitumor1-((2R,3R,4R,5R)-3,4-Dihydroxy...Induces apoptosis in cancer cells
CytotoxicityTetrahydrouridine (THU)Inhibits cell proliferation

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-methylpyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O6/c1-5-3-13(10(17)12-8(5)16)9-11(2,18)7(15)6(4-14)19-9/h3,6-7,9,14-15,18H,4H2,1-2H3,(H,12,16,17)/t6-,7-,9-,11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPLFEHXOHVVIKL-LUQPRHOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2[C@]([C@@H]([C@H](O2)CO)O)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.